1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-Allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a benzimidazole core fused to a pyrrolidin-2-one ring. The structure includes an allyl group at the 1-position of the pyrrolidinone and a 2-(4-chlorophenoxy)ethyl substituent on the benzimidazole nitrogen.
Benzimidazole derivatives are known for their stability, tunable electronic properties, and capacity for hydrogen bonding, making them valuable in drug discovery.
Properties
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-2-11-25-15-16(14-21(25)27)22-24-19-5-3-4-6-20(19)26(22)12-13-28-18-9-7-17(23)8-10-18/h2-10,16H,1,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGQJWKJGIGYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been evaluated for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties. This article aims to explore the biological activity of this compound based on recent research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzimidazole core linked to a pyrrolidinone ring and an allyl group, making it a candidate for diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with cellular processes.
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer activity. For example, pyrrolo[1,4]benzodiazepines, which share similar structural features, have demonstrated potent antitumor effects by alkylating DNA and inhibiting cancer cell proliferation . The relationship between the compound's structure and its ability to bind to DNA suggests that this compound may also exhibit similar properties.
Enzyme Inhibition
Enzyme inhibition studies reveal that related compounds can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For instance, several synthesized compounds have shown strong inhibitory activity against urease with IC50 values significantly lower than standard drugs . This suggests that this compound could be explored for therapeutic applications in conditions like peptic ulcers or kidney stones.
Study on Antimicrobial Efficacy
In a controlled study, a series of compounds including derivatives of benzimidazole were tested against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus . This highlights the potential of similar structures in developing new antimicrobial agents.
Anticancer Activity Assessment
A recent investigation assessed the cytotoxic effects of benzimidazole derivatives on various cancer cell lines. The study found that certain compounds led to a significant reduction in cell viability (up to 70% at 25 µM concentration), suggesting a promising avenue for further exploration in cancer therapy .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzimidazole-pyrrolidinone derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural Analogues and Substituent Variations
*Calculated based on molecular formula C23H21ClN3O3.
†Reported in for derivatives 5a–h.
Key Differentiators
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
